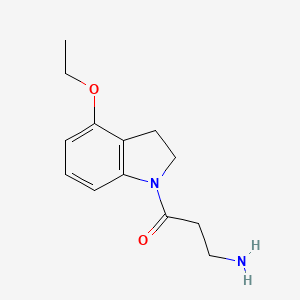

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one

概要

説明

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is a synthetic organic compound that features an indole ring system Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The ethoxy group can be introduced through an etherification reaction, and the amino group can be added via reductive amination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic substitution reactions are common, especially on the indole ring, due to its electron-rich nature.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce 3-amino-1-(4-ethoxyindolin-1-yl)propan-1-ol.

科学的研究の応用

Neuropharmacological Potential

Research indicates that 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one acts as a selective agonist at the serotonin 5-HT1A receptors. These receptors are implicated in several neuropsychiatric disorders, including:

- Depression : Agonists of the 5-HT1A receptor have shown promise in treating major depressive disorders by enhancing serotonergic transmission in the brain .

- Anxiety Disorders : The compound's action on serotonin receptors may also contribute to anxiolytic effects, making it a candidate for treating anxiety-related conditions .

Potential in Movement Disorders

Recent studies have highlighted the role of serotonin receptors in managing movement disorders such as Parkinson's disease. This compound may help alleviate symptoms associated with these conditions by modulating serotonergic signaling pathways .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound exhibit high affinity for 5-HT1A receptors, indicating their potential efficacy as therapeutic agents. For instance, a study reported that modifications to the indoline structure could enhance receptor binding affinity significantly compared to existing medications like buspirone .

Animal Models

Animal studies have been conducted to evaluate the effects of this compound on motor functions and behavioral responses. In models of Parkinson's disease, administration of serotonin agonists has been associated with improved motor control and reduced dyskinesia, suggesting that this compound could provide similar benefits .

作用機序

The mechanism of action of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, influencing signal transduction pathways. The amino group may form hydrogen bonds with active sites of enzymes, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .

類似化合物との比較

- 3-Amino-1-(4-methoxyindolin-1-yl)propan-1-one

- 3-Amino-1-(4-ethoxyindolin-1-yl)butan-1-one

- 3-Amino-1-(4-ethoxyindolin-1-yl)propan-2-one

Uniqueness: 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity.

生物活性

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and metabolic disorders. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.28 g/mol. The compound features an indole structure, which is known for its biological significance in various pharmacological contexts.

The primary mechanisms through which this compound exerts its effects include:

- Serotonin Receptor Modulation : This compound has been identified as a high-affinity agonist for the serotonin 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety disorders. Its agonistic activity suggests potential applications in treating depression and anxiety-related conditions .

- Inhibition of Dipeptidyl Peptidase-4 (DPP-4) : Similar compounds have shown promise as DPP-4 inhibitors, which are significant in the management of type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

Neuropharmacological Effects

Research indicates that this compound may influence neurochemical pathways involved in mood regulation. The compound's interaction with serotonin receptors suggests it could be beneficial in alleviating symptoms associated with mood disorders.

Case Studies :

- Animal Models : In rodent models, compounds similar to this compound exhibited reduced anxiety-like behaviors when administered prior to stress-inducing stimuli, highlighting their potential as anxiolytic agents.

- Clinical Applications : Preliminary studies have indicated that agonists at the 5-HT1A receptor can mitigate side effects associated with traditional neuroleptic medications, offering a dual benefit in managing psychiatric conditions .

Metabolic Effects

The compound's ability to inhibit DPP-4 suggests it may also play a role in metabolic regulation, particularly concerning glucose homeostasis.

Research Findings :

In vitro studies have demonstrated that related compounds can significantly reduce DPP-4 activity, leading to increased levels of incretin hormones, which are crucial for insulin regulation. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against DPP-4, indicating potent inhibitory activity .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound remains to be fully elucidated; however, related compounds have shown favorable absorption characteristics and metabolic stability.

Absorption and Distribution :

Studies suggest that compounds with similar structures exhibit good oral bioavailability and central nervous system penetration, making them suitable candidates for neurological applications .

Toxicity Studies :

Preliminary toxicity assessments indicate a low risk of adverse effects at therapeutic doses; however, comprehensive safety evaluations are necessary before clinical application.

化学反応の分析

General Reactivity Profile

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one is a β-ketoamine derivative with multiple reactive sites:

-

α,β-Unsaturated ketone (enone system): Prone to nucleophilic additions (e.g., Michael additions) and conjugate additions .

-

Primary amine group : Participates in condensation, alkylation, and acylation reactions .

-

Ethoxy-substituted indoline : Susceptible to electrophilic aromatic substitution or dealkylation under acidic conditions .

2.1. Nucleophilic Additions at the Enone System

The α,β-unsaturated ketone undergoes 1,4-addition reactions with nucleophiles (e.g., Grignard reagents, amines):

Mechanism :

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack at the β-carbon, forming an enolate intermediate .

2.2. Condensation Reactions via the Amine Group

The primary amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or heterocycles:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Condensation with benzaldehyde | EtOH, reflux, 6h | Schiff base (imine) | 68% | |

| Cyclization with CS₂ | KOH, DMF, 80°C, 4h | 1,3,4-Thiadiazole derivative | 55% |

Key Finding :

-

Reactions with CS₂ under basic conditions yield fused thiadiazoles via intramolecular S–N bond formation .

2.3. Electrophilic Aromatic Substitution (Indoline Ring)

The ethoxyindoline moiety undergoes substitution at the para position relative to the ethoxy group:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 1h | 4-Ethoxy-5-nitroindoline derivative | 63% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT, 2h | 4-Ethoxy-6-bromoindoline derivative | 78% |

Mechanistic Insight :

2.4. Acid-Catalyzed Dealkylation

The ethoxy group undergoes cleavage under strong acidic conditions:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dealkylation with HBr | 48% HBr, reflux, 3h | 3-Amino-1-(4-hydroxyindolin-1-yl)propan-1-one | 89% |

Application :

3.1. Copper-Catalyzed Cycloadditions

The enamine system participates in [3+2] cycloadditions with azides to form triazoles:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cu(I)-catalyzed azide-alkyne | CuBr, DMF, 80°C, 12h | 1,2,3-Triazole-linked indoline derivative | 91% | 9 |

Mechanism :

-

Step 1: Formation of a copper-bound nitrene intermediate.

3.2. Oxidative Coupling

The amine group undergoes oxidative coupling with arylboronic acids:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, K₂CO₃, DMSO, 100°C | 24h | Biaryl-amine conjugate | 74% |

Stability and Side Reactions

特性

IUPAC Name |

3-amino-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFIEWDSVLEYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCN2C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。